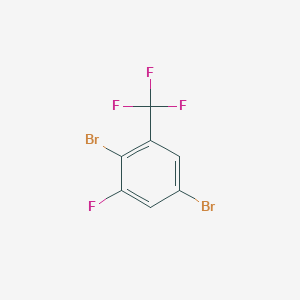

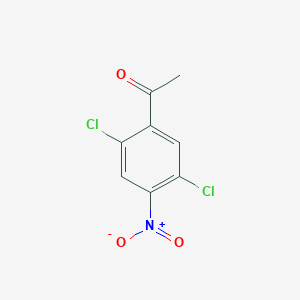

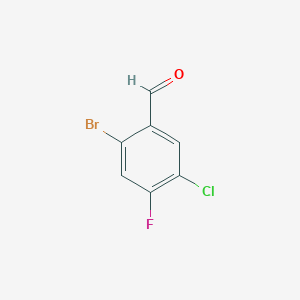

![molecular formula C12H19NO3 B1447767 Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1440960-67-7](/img/structure/B1447767.png)

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Vue d'ensemble

Description

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the CAS Number: 1440960-67-7 . It has a molecular weight of 225.29 and a linear formula of C12H19NO3 .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Pharmacologie: Antagonistes CXCR2 pénétrant le système nerveux central

En pharmacologie, ce composé est utilisé comme réactif dans la synthèse d'antagonistes CXCR2 pénétrant le système nerveux central (SNC) . Ces antagonistes sont explorés pour le traitement potentiel des maladies démyélinisantes du SNC, telles que la sclérose en plaques. La capacité du composé à traverser la barrière hémato-encéphalique en fait un atout précieux dans le développement de traitements qui affectent directement le SNC.

Synthèse organique: Préparation de dérivés de γ-butyrolactone

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate: est utilisé en synthèse organique, en particulier dans la préparation de dérivés de γ-butyrolactone via l'oxydation catalysée par la monooxygénase de Baeyer-Villiger (BVMO) . Ce processus est important dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des polymères.

Chimie médicinale: Surrogat structurel pour la pipéridine

Le composé sert de surrogat structurel pour le système cyclique de la pipéridine, qui est répandu dans de nombreux agents pharmaceutiques . Sa structure unique permet l'exploration de nouveaux espaces chimiques et le développement de nouveaux pharmacophores avec des applications thérapeutiques potentielles.

Génie chimique: Optimisation des procédés

En génie chimique, la synthèse et l'application de ce composé sont cruciales pour l'optimisation des procédés, en particulier dans la conception de méthodes de production évolutives et efficaces pour les intermédiaires pharmaceutiques .

Biochimie: Études conformationnelles

Biochimiquement, This compound est utilisé dans les études conformationnelles en raison de sa structure rigide. Il fournit des informations sur l'orientation 3D des molécules, ce qui est essentiel pour comprendre les interactions et les réactions biochimiques .

Science des matériaux: Développement de matériaux avancés

En science des matériaux, les dérivés du composé sont étudiés pour leur utilisation potentielle dans le développement de matériaux avancés avec des propriétés spécifiques, telles qu'une durabilité accrue ou une fonctionnalité ciblée au sein de systèmes complexes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .

Biochemical Pathways

Related compounds have been implicated in the modulation of cns demyelinating conditions, suggesting potential involvement in neural signaling pathways .

Result of Action

Related compounds have been used in the synthesis of pharmaceuticals for the potential treatment of cns demyelinating conditions .

Propriétés

IUPAC Name |

tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIHVJYVIUKZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

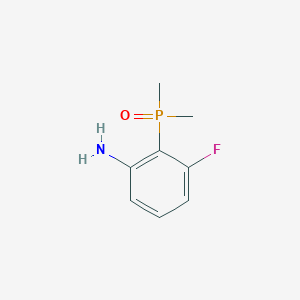

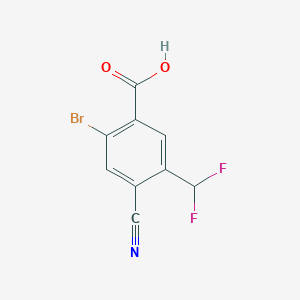

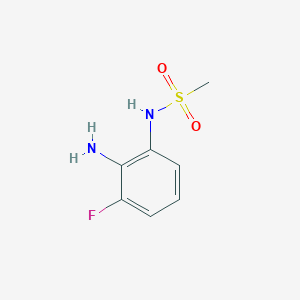

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)